2,6-Dibromo-3-methyl-4-nitrophenol

Descripción general

Descripción

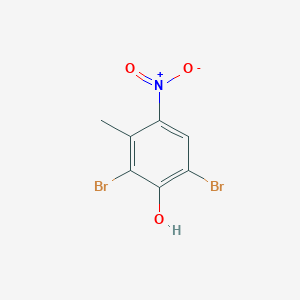

2,6-Dibromo-3-methyl-4-nitrophenol is an organic compound with the molecular formula C7H5Br2NO3. It is a derivative of phenol, characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to the benzene ring. This compound is known for its pale yellow crystalline appearance and is primarily used in various chemical syntheses and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Dibromo-3-methyl-4-nitrophenol can be synthesized through the bromination of 3-methyl-4-nitrophenol. The process involves dissolving 3-methyl-4-nitrophenol in glacial acetic acid and adding bromine dropwise with continuous stirring. The reaction mixture is then warmed to remove excess bromine, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of bromine utilization .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dibromo-3-methyl-4-nitrophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can replace the bromine atoms in the presence of a suitable base.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can reduce the nitro group.

Major Products:

- Substitution reactions yield various substituted phenols depending on the nucleophile used.

- Reduction reactions produce 2,6-dibromo-3-methyl-4-aminophenol .

Aplicaciones Científicas De Investigación

Analytical Chemistry

2,6-Dibromo-3-methyl-4-nitrophenol is primarily used in analytical chemistry for the separation and identification of compounds through High-Performance Liquid Chromatography (HPLC). A notable method involves using a reverse-phase HPLC with acetonitrile and water as the mobile phase, which allows for effective separation and analysis of this compound in various samples .

| Method | Mobile Phase | Application |

|---|---|---|

| HPLC | Acetonitrile, Water | Separation of impurities |

| Mass Spectrometry | Acetonitrile, Water (with Formic Acid) | Compatible for mass spectrometric analysis |

Biological Research

The compound exhibits antimicrobial properties, effectively controlling the growth of bacteria and algae. Its mechanism involves disrupting cellular processes, making it a candidate for further investigation in microbiological studies .

Environmental Science

Research indicates that nitro-compounds like this compound can be significant in atmospheric chemistry, particularly in the study of particulate matter and its effects on air quality. The characterization of such compounds can provide insights into their environmental impact and potential health risks .

Case Study 1: Antimicrobial Efficacy

A study demonstrated the effectiveness of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential use as an antimicrobial agent in pharmaceuticals.

Case Study 2: HPLC Method Development

In a recent publication, researchers developed a robust HPLC method for analyzing this compound in complex mixtures. The method showed high sensitivity and specificity, making it suitable for pharmacokinetic studies where accurate quantification is critical .

Safety and Regulatory Information

Due to its potential hazards, including toxicity if ingested or inhaled, proper handling protocols must be followed:

- Hazard Statements :

- Harmful if swallowed (H302)

- Causes skin irritation (H315)

- Causes serious eye damage (H318)

Mecanismo De Acción

The mechanism of action of 2,6-Dibromo-3-methyl-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms enhance the compound’s reactivity, facilitating its participation in different chemical reactions .

Comparación Con Compuestos Similares

2,6-Dibromo-4-nitrophenol: Similar in structure but lacks the methyl group, affecting its reactivity and applications.

2-Bromo-4-methyl-6-nitrophenol: Contains only one bromine atom, leading to different chemical properties and uses.

Uniqueness: 2,6-Dibromo-3-methyl-4-nitrophenol is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound in various synthetic and industrial processes .

Actividad Biológica

2,6-Dibromo-3-methyl-4-nitrophenol (DBMNP) is an organic compound recognized for its complex structure and diverse biological activities. With the molecular formula C7H5Br2NO3, it features two bromine atoms, a methyl group, and a nitro group attached to a phenolic ring. This article explores the biological activity of DBMNP, focusing on its toxicological effects, degradation pathways, and potential applications in various fields.

DBMNP is synthesized through the bromination of 3-methyl-4-nitrophenol. The reaction typically involves dissolving the starting material in glacial acetic acid and adding bromine dropwise while stirring continuously. This method ensures high yield and purity by controlling reaction conditions to minimize by-products.

Toxicological Studies

Recent studies have highlighted the toxicological risks associated with DBMNP, particularly in drinking water contexts. A significant investigation using zebrafish embryos revealed that 2,6-dihalogenated nitrophenols (including DBMNP) exhibited lethal toxicity levels that were 248 times greater than those of regulated disinfection byproducts like dichloroacetic acid. At sublethal concentrations, exposure to DBMNP induced:

- Reactive Oxygen Species (ROS) generation

- Apoptosis (programmed cell death)

- Cardiac defects , including inhibited cardiac looping and heart failure

The cardiotoxic effects were notably mitigated by N-acetyl-L-cysteine, a ROS scavenger, underscoring the role of oxidative stress in mediating these adverse outcomes .

The biological activity of DBMNP is largely attributed to its structural components:

- The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

- The presence of bromine atoms enhances reactivity, facilitating participation in various chemical reactions.

These interactions can lead to significant biological effects, including cytotoxicity and developmental toxicity .

Degradation Pathways

DBMNP is resistant to conventional water treatment processes such as sedimentation and filtration. Studies have shown that it persists in various aquatic environments, raising concerns about its accumulation and potential health risks. Microbial degradation studies indicate that certain bacteria can metabolize DBMNP through specific biochemical pathways. For instance:

- Burkholderia sp. strain SJ98 has been shown to degrade 3-methyl-4-nitrophenol (a related compound) through monooxygenation processes.

- The degradation pathway involves multiple enzymes responsible for breaking down nitrophenols into less harmful substances .

Case Studies

- Zebrafish Model Study :

- Microbial Degradation Study :

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two bromine atoms, one methyl group | High toxicity; induces ROS; cardiotoxicity |

| 3-Methyl-4-nitrophenol | One methyl group, one nitro group | Moderate toxicity; less persistent |

| 2-Chloro-4-nitrophenol | One chlorine atom | Lower toxicity compared to DBMNP |

Propiedades

IUPAC Name |

2,6-dibromo-3-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO3/c1-3-5(10(12)13)2-4(8)7(11)6(3)9/h2,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHPHFJJKHXWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377806 | |

| Record name | 2,6-dibromo-3-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14401-03-7 | |

| Record name | 2,6-dibromo-3-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.